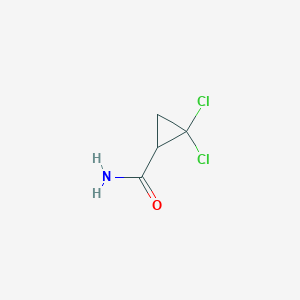

2,2-Dichlorocyclopropane-1-carboxamide

描述

Overview of Dichlorocyclopropane Derivatives in Contemporary Organic Chemistry

Dichlorocyclopropane derivatives, particularly gem-dichlorocyclopropanes, are highly valuable intermediates in modern organic synthesis. researchgate.net The three-membered ring is characterized by significant ring strain, which imparts unique reactivity. Despite this strain, these compounds often exhibit remarkable kinetic stability. researchgate.net Their synthesis is most commonly achieved through the addition of dichlorocarbene (B158193) to an alkene. researchgate.net

The synthetic utility of dichlorocyclopropane derivatives is extensive. They serve as precursors to a wide array of molecular architectures, including other functionalized cyclopropanes, alkaloids, heterocycles, and even aromatic systems. researchgate.net The presence of the chlorine atoms provides a handle for various chemical transformations, such as reduction, substitution, or elimination reactions, which can lead to ring-opening or rearrangement products. lew.ro This reactivity makes them powerful tools for constructing complex molecular frameworks. Research has explored the application of dichlorocyclopropane-containing compounds in diverse areas such as pharmaceuticals, materials science, and pest control, highlighting their potential biological activity and distinct physical properties. ontosight.aiontosight.ai

Structural Significance and Synthetic Utility of the Cyclopropane-1-carboxamide Motif

When combined with a carboxamide group, the resulting cyclopropane-1-carboxamide motif becomes a particularly attractive scaffold for medicinal chemistry. The amide functional group is a cornerstone of many biological molecules and approved drugs, capable of forming crucial hydrogen bonds with biological receptors. nih.gov The combination of the rigid cyclopropane (B1198618) skeleton and the hydrogen-bonding capability of the carboxamide group allows for the creation of structurally defined molecules with potential for specific biological interactions. nih.gov Compounds featuring the cyclopropane carboxamide core have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.govnih.gov The synthesis of these motifs typically involves the formation of the amide bond from a corresponding cyclopropanecarboxylic acid or the cyclopropanation of an appropriate amide-containing precursor. mdpi.comgoogle.com

Research Landscape of 2,2-Dichlorocyclopropane-1-carboxamide and Related Compounds

Direct research on this compound is not extensively documented in publicly available literature, where it is primarily cataloged as a chemical for research purposes. scbt.com However, the research landscape can be understood by examining its constituent parts and closely related analogues.

The precursor, 2,2-dichlorocyclopropane-1-carboxylic acid, has been noted for its potential as a fungicide and its use as an intermediate in organic synthesis. biosynth.com This suggests that this compound would likely be synthesized from this carboxylic acid via standard amidation reactions. jackwestin.com

Research into structurally similar compounds provides further insight. For example, the crystal structures of related N-substituted 2,2-dihalocyclopropane-1-carboxamides have been determined, offering valuable information on the stereochemical and conformational properties of this class of molecules. researchgate.net Broader studies on cyclopropane carboxamides are more common, with numerous reports on their synthesis and evaluation for antimicrobial and anticancer activities. nih.govmdpi.com These studies often focus on modifying substituents on the cyclopropane ring and the amide nitrogen to optimize biological activity. mdpi.com Therefore, the research landscape suggests that this compound is primarily viewed as a potential synthetic intermediate, a building block from which more complex and potentially bioactive molecules can be constructed.

Current Research Challenges and Opportunities Pertaining to this compound

The study and application of this compound present both challenges and opportunities for chemical research.

Research Challenges:

Stereoselective Synthesis: A significant challenge in cyclopropane chemistry is the control of stereochemistry. researchgate.net Developing synthetic methods to produce specific enantiomers or diastereomers of substituted cyclopropanes like this compound remains a complex task.

Controlled Reactivity: The dichlorocyclopropane ring is prone to rearrangement or ring-opening reactions under various conditions. lew.ro Controlling this reactivity to achieve desired chemical transformations without unintended side reactions can be challenging.

Limited Data: The scarcity of published research specifically on this compound means that its fundamental properties, reactivity, and potential applications are largely unexplored, requiring foundational investigation.

Research Opportunities:

Synthetic Building Block: The compound combines a reactive dichlorocyclopropyl group with a versatile carboxamide handle. This duality offers significant opportunities to use it as a scaffold for diversity-oriented synthesis, creating libraries of novel compounds for biological screening. nih.gov

Medicinal and Agrochemical Applications: Given the established biological activities of both cyclopropane derivatives and carboxamides, there is a clear opportunity to investigate this compound and its derivatives as potential new therapeutic agents or agrochemicals. ontosight.ainih.govnih.gov

Mechanistic Studies: The unique electronic nature of the dichlorocyclopropane ring offers a platform for fundamental studies into reaction mechanisms, such as nucleophilic substitution at the ring or transformations involving the cleavage of the carbon-carbon bonds. lew.roresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 75885-60-8 | scbt.com |

| Molecular Formula | C₄H₅Cl₂NO | scbt.com |

| Molecular Weight | 153.99 g/mol | scbt.com |

| Canonical SMILES | C1C(C1(Cl)Cl)C(=O)N |

| Primary Use | Research Chemical | scbt.com |

Table 2: Examples of Research on Related Cyclopropane Carboxamide Derivatives

| Compound Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Phenylcyclopropane Carboxamides | Antimicrobial Activity | Several derivatives showed moderate to excellent activity against Candida albicans. | mdpi.com |

| N-substituted Phenylcyclopropane Carboxamides | Anticancer Activity | Demonstrated effective inhibition of proliferation in human myeloid leukemia cell lines. | nih.gov |

| Tricyclic Pyrrole-2-Carboxamides | Discovery Library Synthesis | Development of a synthetic route to a library of novel compounds for exploring new chemical space. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,2-dichlorocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMCBWMYUEVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337335 | |

| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75885-60-8 | |

| Record name | 2,2-Dichlorocyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75885-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichlorocyclopropane 1 Carboxamide and Its Precursors

Strategies for the Formation of Dichlorocyclopropane Rings

The construction of the dichlorocyclopropane moiety is a critical step and is typically achieved through the addition of dichlorocarbene (B158193) to an olefin. Various methods have been developed to generate and react this highly reactive intermediate.

Dichlorocarbene Addition to Olefinic Substrates

Dichlorocarbene (:CCl₂) is a reactive intermediate that readily undergoes cycloaddition with alkenes to form gem-dichlorocyclopropanes. wikipedia.orgchemeurope.com This reaction is a formal [1+2] cycloaddition and is a cornerstone in the synthesis of such three-membered rings. wikipedia.org The carbene, being electron-deficient, reacts with the electron-rich double bond of the olefin in a concerted manner. masterorganicchemistry.com A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com

The most common method for generating dichlorocarbene is the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521). wikipedia.org The base abstracts a proton from chloroform to form the trichloromethanide anion (:CCl₃⁻), which then undergoes alpha-elimination, losing a chloride ion to yield dichlorocarbene. wikipedia.org

Table 1: Examples of Dichlorocarbene Addition to Olefins

| Olefin Substrate | Base/Conditions | Product | Reference |

| Styrene | CHCl₃, 50% NaOH, TEBA | 1,1-dichloro-2-phenylcyclopropane | ias.ac.in |

| Cyclohexene | CHCl₃, KOC(CH₃)₃ | 7,7-dichlorobicyclo[4.1.0]heptane | chemeurope.com |

| Various Olefins | CCl₄, Mg, Ultrasound | gem-dichlorocyclopropane derivatives | nih.gov |

Phase Transfer Catalysis (PTC) in Dichlorocyclopropanation Reactions

The use of phase transfer catalysis (PTC) has significantly improved the efficiency and safety of dichlorocyclopropanation reactions. ias.ac.in This methodology is particularly useful when using aqueous sodium hydroxide as the base, which creates a two-phase system with the organic substrate and chloroform. ias.ac.inresearchgate.net

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC) or triethylbenzylammonium chloride (TEBA), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. wikipedia.orgias.ac.in In the organic phase, the hydroxide ion deprotonates chloroform, generating dichlorocarbene in close proximity to the olefin substrate. This increases the reaction rate and minimizes side reactions of the highly reactive carbene. ias.ac.in The advantages of PTC include milder reaction conditions, increased yields, and the avoidance of expensive and hazardous reagents like potassium tert-butoxide. ias.ac.innih.gov The effectiveness of the catalyst can depend on its structure and lipophilicity. ias.ac.in

The mechanism of dichlorocarbene generation under PTC conditions is a subject of discussion, with two major proposed mechanisms: Starks' extraction mechanism and Makosza's interfacial mechanism. ias.ac.in Starks' mechanism suggests the extraction of the hydroxide ion into the organic phase by the catalyst, while Makosza's mechanism proposes that the reaction occurs at the interface of the two phases. ias.ac.inresearchgate.net

Development of Novel Carbenoid Precursors for Dichlorocyclopropanation

While the chloroform-base system is widely used, research has focused on developing alternative precursors for dichlorocarbene and related carbenoids to overcome some of its limitations. A carbenoid is a reagent that exhibits carbene-like reactivity. masterorganicchemistry.com

Alternative methods for dichlorocarbene generation include:

Thermal decomposition of phenyl(trichloromethyl)mercury: This compound decomposes upon heating to release dichlorocarbene. wikipedia.org

Decomposition of ethyl trichloroacetate: Treatment with sodium methoxide (B1231860) can generate dichlorocarbene. wikipedia.org

Photolysis of dichlorodiazirine: This compound is stable in the dark but decomposes into dichlorocarbene and nitrogen gas upon exposure to light. wikipedia.org

Dechlorination of carbon tetrachloride: The reaction of carbon tetrachloride with magnesium under ultrasonic irradiation provides a method that avoids strong bases and is tolerant of ester and carbonyl functional groups. chemeurope.comnih.gov

These alternative precursors offer different reactivity profiles and can be advantageous for specific substrates or reaction conditions where the traditional chloroform-base system is not suitable.

Synthesis of 2,2-Dichlorocyclopropane-1-carboxylic Acid

The direct precursor to 2,2-dichlorocyclopropane-1-carboxamide is 2,2-dichlorocyclopropane-1-carboxylic acid. This intermediate can be synthesized through dichlorocyclopropanation of acrylic acid or by chlorination of cyclopropane-1-carboxylic acid derivatives. One reported method involves the reaction of chloroacetic acid or 2,2,2-trichloroethanol (B127377) with cyclopropanecarboxylic acid. biosynth.com

Chlorination Reactions of Cyclopropane-1-carboxylic Acid Derivatives

Direct chlorination of the cyclopropane ring at the 2-position can be a challenging transformation. A more common approach to related compounds involves the synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride. google.com For instance, reacting cyclopropanecarboxylic acid with thionyl chloride at temperatures between 50°C and 100°C can produce cyclopropanecarbonyl chloride in high yields (90-96%). google.com

While this provides the acyl chloride, the synthesis of 2,2-dichlorocyclopropane-1-carboxylic acid via direct chlorination of the cyclopropane ring is less commonly documented in readily available literature. An alternative and more direct route is the dichlorocyclopropanation of a suitable acrylic acid derivative.

Optimization of Reaction Conditions for Precursor Synthesis

The optimization of the synthesis of 2,2-dichlorocyclopropane-1-carboxylic acid, particularly through the dichlorocyclopropanation of acrylic acid, is crucial for achieving high yields and purity. Acrylic acid is an electron-deficient alkene, which can present challenges for dichlorocyclopropanation. rsc.orgnih.gov

Key parameters that can be optimized include:

Catalyst: The choice and concentration of the phase transfer catalyst are critical. Studies on similar reactions have shown that the structure of the quaternary ammonium salt can significantly influence the reaction rate. ias.ac.in

Solvent: The organic solvent used in the two-phase system can affect the solubility of the reactants and the catalyst, thereby influencing the reaction efficiency. researchgate.net

Base Concentration: The concentration of the aqueous sodium hydroxide solution needs to be carefully controlled to ensure efficient carbene generation without promoting side reactions. ias.ac.in

Temperature: Reaction temperature affects the rate of carbene formation and its subsequent reaction with the alkene. Controlling the temperature is important to manage the exothermicity of the reaction. google.com

Stirring Speed: In a phase-transfer catalyzed reaction, efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases, which can significantly impact the reaction rate. ias.ac.in

A study on the cyclopropanation of eugenol, for example, utilized a central composite design to optimize reaction time and the solvent-to-raw-material ratio to maximize the yield of the dichlorocyclopropanated product. researchgate.netiiste.org Such statistical optimization methods can be applied to the synthesis of 2,2-dichlorocyclopropane-1-carboxylic acid to identify the optimal set of reaction conditions. researchgate.net

Amidation Reactions for the Formation of this compound

The conversion of 2,2-dichlorocyclopropane-1-carboxylic acid to its corresponding amide is a critical step that can be accomplished through several synthetic strategies. The choice of method often depends on the desired scale, purity requirements, and the sensitivity of the starting materials.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a fundamental reaction for the formation of amides from carboxylic acids. libretexts.org This process typically involves the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon, followed by the attack of an amine.

A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting 2,2-dichlorocyclopropane-1-carbonyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired carboxamide. uomustansiriyah.edu.iq This two-step, one-pot protocol is efficient for preparing a variety of amides. nih.govrsc.org The reaction of the acyl chloride with an amine proceeds through a tetrahedral intermediate, which then eliminates a chloride ion to form the stable amide bond. libretexts.org To drive the reaction to completion, a base such as pyridine (B92270) or sodium hydroxide is often added to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iqyoutube.com

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

Coupling Reagent Mediated Amide Bond Formation (e.g., Dicyclohexylcarbodiimide)

Direct reaction between a carboxylic acid and an amine is generally difficult due to the formation of a non-reactive ammonium carboxylate salt. libretexts.org To overcome this, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely employed. chemistrysteps.comresearchgate.net DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group. chemistrysteps.comlibretexts.org

The mechanism involves the carboxylic acid adding to the DCC molecule, forming a highly reactive O-acylisourea intermediate. pressbooks.pub This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. libretexts.orgpeptide.com This method is highly effective for a range of amines and carboxylic acids, providing good to excellent yields at room temperature. chemistrysteps.comnih.gov While DCC is very effective, the removal of the DCU byproduct can sometimes be problematic in purification. nih.gov Alternative water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to simplify the workup process, as the corresponding urea (B33335) byproduct is water-soluble and easily removed by extraction. peptide.com

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Abbreviation | Byproduct Solubility |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble |

Alternative Amidation Protocols (e.g., One-Pot Syntheses, Microwave-Assisted Methods)

Modern synthetic chemistry has seen the development of more efficient and environmentally benign amidation protocols. One-pot syntheses, where sequential reactions are carried out in a single reactor, offer advantages in terms of time, resource, and waste reduction. nih.gov For instance, the in-situ generation of the acyl chloride from the carboxylic acid followed immediately by the addition of the amine without isolation of the intermediate is a common and effective one-pot strategy. nih.govrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. bac-lac.gc.ca Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The direct amidation of carboxylic acids with amines can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent or catalyst. nih.gov This technique is particularly advantageous for sluggish reactions or when working with thermally sensitive compounds. element-msc.ru

Stereoselective Approaches to this compound and its Analogues

The synthesis of stereochemically pure cyclopropane derivatives is of great interest due to their prevalence in biologically active molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Diastereoselective Cyclopropanation with Chiral Auxiliaries

Diastereoselective synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of cyclopropanation, an α,β-unsaturated ester or amide derived from a chiral alcohol or amine can be used. chemrxiv.org

The chiral auxiliary creates a chiral environment around the double bond, leading to a preferred direction of attack for the cyclopropanating agent. For example, the Simmons-Smith reaction of α,β-unsaturated acetals derived from a camphor-based chiral diol has been shown to proceed with high diastereoselectivity. lookchem.com The steric bulk of the auxiliary effectively blocks one face of the double bond, forcing the reagent to approach from the less hindered face. lookchem.com After the cyclopropanation reaction, the chiral auxiliary can be cleaved to afford the enantiomerically enriched cyclopropane derivative.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. amanote.com This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

For the synthesis of chiral cyclopropanes, transition metal catalysts, often featuring chiral ligands, are commonly employed. researchgate.net These catalysts can activate a carbene precursor, such as a diazo compound, and mediate its transfer to an olefin in an enantioselective manner. Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed as biocatalysts for asymmetric cyclopropanation reactions, demonstrating high levels of both diastereo- and enantioselectivity for a range of olefin substrates. nih.govnih.govrochester.edu These biocatalytic methods offer the advantages of operating under mild conditions and often exhibit excellent stereocontrol. The development of catalysts that can provide complementary stereoselectivity is particularly valuable, allowing for the synthesis of either enantiomer of the target molecule. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-Dichlorocyclopropane-1-carboxylic acid |

| 2,2-Dichlorocyclopropane-1-carbonyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Thionyl chloride |

| Oxalyl chloride |

| Pyridine |

| Sodium hydroxide |

Chiral Resolution Techniques for Enantioenriched Products

The separation of enantiomers from a racemic mixture of this compound and its precursors is a critical step in the development of stereochemically pure compounds. While direct resolution of the final amide is one approach, resolution of its carboxylic acid precursor, 2,2-dichlorocyclopropane-1-carboxylic acid, is often a more common strategy. The resulting enantiomerically pure acid can then be converted to the desired carboxamide with retention of stereochemistry. The primary methods for achieving such chiral resolutions include enzymatic kinetic resolution, chiral high-performance liquid chromatography (HPLC), and diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture. researchgate.netjocpr.com This difference in reaction rates allows for the separation of the unreacted enantiomer from the newly formed product. For the resolution of precursors to this compound, this typically involves either the enantioselective esterification of the racemic carboxylic acid or the enantioselective hydrolysis of a racemic ester derivative.

Lipases such as those from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Pseudomonas cepacia have demonstrated high efficacy in resolving a variety of chiral compounds, including aromatic Morita-Baylis-Hillman adducts. nih.gov While specific studies on the enzymatic resolution of 2,2-dichlorocyclopropane-1-carboxylic acid are not extensively documented, the principles can be applied by analogy. For instance, in a typical kinetic resolution of a racemic cyclopropanecarboxylic acid ester, a lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two compounds, now having different chemical properties, can be separated by conventional methods such as extraction or chromatography.

The efficiency of enzymatic resolutions can be influenced by several factors, including the choice of enzyme, solvent, acyl donor (in the case of transesterification), and temperature. mdpi.com For example, the use of vinyl acetate (B1210297) as both the acyl donor and solvent has been shown to lead to highly asymmetric transformations in the kinetic resolution of other chiral alcohols. mdpi.com

| Enzyme | Substrate Type | Reaction Type | Key Findings |

| Pseudomonas fluorescens lipase | Aromatic Morita-Baylis-Hillman adducts | Hydrolysis | Demonstrated good selectivity in resolving these complex alcohols. nih.gov |

| Candida antarctica lipase B (CAL-B) | p-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts | Hydrolysis | Achieved excellent enantiomeric excess (>99%). nih.gov |

| Amano Lipase AK (Pseudomonas fluorescens) | trans-flavan-4-ols | Acetylation | Resulted in highly asymmetric transformations (E > 200). mdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used analytical and preparative technique for the direct separation of enantiomers. csfarmacie.czeijppr.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. eijppr.com Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.comphenomenex.com

For the separation of this compound or its carboxylic acid precursor, a suitable chiral column would be selected based on the functional groups present in the molecule. Polysaccharide-based CSPs are particularly versatile and have been successfully used for the separation of a wide range of chiral compounds. csfarmacie.cz The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. csfarmacie.cz

The principle of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. eijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com The enantiomer that forms the more stable complex will be retained longer on the column.

Diastereomeric Salt Crystallization

A classical and often scalable method for resolving racemic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic 2,2-dichlorocyclopropane-1-carboxylic acid with a single enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. libretexts.org

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. libretexts.org Once the less soluble diastereomeric salt has been isolated in a pure form, the chiral auxiliary can be removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and chiral amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orgresearchgate.net

The success of this method is highly dependent on finding a suitable resolving agent and crystallization solvent that will provide a significant difference in the solubility of the two diastereomeric salts. aiche.org The process may require multiple recrystallizations to achieve high optical purity. libretexts.org

Chemical Reactivity and Transformation Pathways of 2,2 Dichlorocyclopropane 1 Carboxamide

Ring-Opening Reactions of the 2,2-Dichlorocyclopropane Moiety

The high ring strain of the cyclopropane (B1198618) ring in 2,2-Dichlorocyclopropane-1-carboxamide makes it susceptible to various ring-opening reactions. These transformations can be initiated by oxidative, reductive, electrophilic, nucleophilic, and mechanochemical means, leading to a diverse array of acyclic products.

Oxidative Cleavage of the Cyclopropane Ring

Oxidative cleavage of cyclopropane rings typically involves the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.comlibretexts.orglibretexts.org While specific studies on the oxidative cleavage of this compound are not extensively documented, the general principles of such reactions can be inferred. Strong oxidizing agents, such as ozone or potassium permanganate, can potentially cleave the cyclopropane ring. youtube.com The reaction outcome would likely depend on the reaction conditions. For instance, ozonolysis followed by a reductive work-up could potentially yield aldehydes, whereas an oxidative work-up would lead to carboxylic acids. libretexts.org

The presence of the electron-withdrawing carboxamide group and the two chlorine atoms would influence the regioselectivity of the cleavage. The bond between the two non-halogenated carbons is the most likely site for initial attack due to the electronic strain and the influence of the substituents.

Reductive Ring Opening (e.g., Hydrogenation, Lithium Aluminum Hydride Reduction)

Reductive ring opening of cyclopropanes can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides. osti.gov The hydrogenolysis of gem-dialkylcyclopropanes over metal catalysts like platinum, palladium, and nickel typically results in the cleavage of the carbon-carbon bond opposite to the substituted carbon. osti.govosti.gov In the case of this compound, catalytic hydrogenation would likely lead to the opening of the C1-C2 bond, followed by the reduction of the carbon-chlorine bonds.

Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can also effectuate ring opening. For conjugated cyclopropyl (B3062369) ketones, lithium in liquid ammonia (B1221849) has been shown to induce ring opening. documentsdelivered.com While the direct reduction of this compound with LiAlH₄ is not well-documented, it is plausible that the reaction would proceed with both ring opening and reduction of the carboxamide and the gem-dichloro functionalities.

Electrophilic and Nucleophilic Ring-Opening Mechanisms

The cyclopropane ring can be opened by both electrophilic and nucleophilic attack, driven by the release of ring strain.

Electrophilic Ring-Opening: Electrophilic addition to cyclopropanes typically involves the attack of an electrophile on the carbon-carbon bond, leading to a carbocation intermediate that is subsequently attacked by a nucleophile. pressbooks.publibretexts.orgyoutube.com For donor-acceptor cyclopropanes, electrophilic activation can facilitate ring opening. nih.gov In the case of this compound, the carboxamide group can be protonated under acidic conditions, which could initiate ring opening. The regioselectivity of the attack would be influenced by the stability of the resulting carbocation.

Nucleophilic Ring-Opening: Nucleophilic ring-opening of cyclopropanes is also a common transformation, particularly for cyclopropanes bearing electron-withdrawing groups. nih.govresearchgate.net The attack of a nucleophile on one of the carbon atoms of the cyclopropane ring leads to the cleavage of a C-C bond. khanacademy.orgyoutube.com For this compound, a strong nucleophile could attack one of the carbons of the cyclopropane ring, leading to a carbanionic intermediate that could then be protonated. The presence of the two chlorine atoms and the carboxamide group would significantly influence the site of nucleophilic attack. Reactions of substituted gem-dichlorocyclopropanes with phenols in the presence of a base have been shown to result in ring-opened products, indicating the susceptibility of the ring to nucleophilic attack under these conditions. lew.ro

| Reagent Type | Probable Intermediate | Potential Product Type |

| Strong Acid (Electrophilic) | Carbocation | Halogenated acyclic amide |

| Strong Nucleophile | Carbanion | Acyclic amide with incorporated nucleophile |

Mechanochemical Activation and Rearrangements

Mechanochemical activation involves the use of mechanical force, such as ball milling or sonication, to induce chemical reactions. This technique has been applied to the ring-opening of gem-dichlorocyclopropanes. The mechanical force can lead to the cleavage of the cyclopropane ring, often through a symmetry-allowed pathway. These reactions can sometimes lead to rearrangements, forming new cyclic or acyclic structures. Prototropic rearrangements have also been observed in related systems under phase-transfer catalysis conditions. researchgate.net

Reactions Involving the Chlorine Substituents

The two chlorine atoms on the cyclopropane ring are also sites of reactivity, primarily through nucleophilic displacement reactions.

Nucleophilic Displacement of Halide Atoms

The chlorine atoms in this compound can be displaced by nucleophiles. However, due to the geminal arrangement of the chlorine atoms and their location on a strained ring, these reactions can be complex. Nucleophilic substitution on gem-dichlorocyclopropanes can lead to a variety of products, including monohalo-substituted cyclopropanes, ring-opened products, or rearranged products.

The reaction of substituted gem-dichlorocyclopropanes with phenols in dimethyl sulfoxide (B87167) has been shown to yield products of both exocyclic and endocyclic chlorine atom substitution. lew.ro Similarly, amines, being good nucleophiles, can displace halide atoms from alkyl halides. savemyexams.comyoutube.comchemguide.co.uklibretexts.orgyoutube.com It is therefore plausible that amines could react with this compound to displace one or both chlorine atoms, although this could be accompanied by ring-opening, depending on the reaction conditions and the nature of the amine.

| Nucleophile | Potential Reaction Pathway | Possible Products |

| Phenoxide | Nucleophilic substitution | Monochloro- or diphenoxy-cyclopropane carboxamide |

| Amine | Nucleophilic substitution | Monoamino- or diamino-cyclopropane carboxamide |

Selective Dehalogenation and Reductive Processes

The 2,2-dichlorocyclopropyl moiety is a key structural feature that dictates much of the compound's reactivity. Selective dehalogenation offers a pathway to synthetically valuable monochlorinated or fully reduced cyclopropane derivatives. Reductive processes can target the carbon-chlorine bonds, often with high selectivity depending on the reagents and conditions employed.

Commonly used reducing agents for such transformations include zinc dust in acetic acid, sodium in liquid ammonia, or catalytic hydrogenation. The reaction proceeds stepwise, allowing for the potential isolation of the intermediate monochlorinated product, (2-chlorocyclopropane-1-carboxamide), before complete reduction to cyclopropane-1-carboxamide.

Furthermore, under certain reductive conditions, particularly with strong reducing agents or under Friedel-Crafts type conditions with Lewis acids, gem-dihalocyclopropanes can undergo ring-opening reactions. For the related compound 2,2-difluorocyclopropanecarbonyl chloride, reactions with arenes in the presence of AlCl₃ did not yield the expected ketone but instead resulted in ring-opened aryl 3-chloro-3,3-difluoropropyl ketones. lookchem.com This suggests that the acylium ion formed from this compound could be susceptible to a similar rearrangement and ring-opening pathway, competing with simple dehalogenation.

| Reagent/Condition | Expected Major Product(s) | Reaction Type |

| Zn, AcOH | 2-Chlorocyclopropane-1-carboxamide or Cyclopropane-1-carboxamide | Selective Dehalogenation |

| LiAlH₄ | (2,2-Dichlorocyclopropyl)methanamine | Carbonyl Reduction |

| Raney Nickel (H₂) | Cyclopropylmethanamine | Reductive Dehalogenation & Carbonyl Reduction |

| Aqueous KOH (heat) | 2,2-Dichlorocyclopropane-1-carboxylic acid | Amide Hydrolysis |

**3.3. Chemical Transformations of the Carboxamide Functional Group

The carboxamide group is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, derivatization at the nitrogen atom, and modifications at the carbonyl carbon.

The amide linkage of this compound can be hydrolyzed under acidic or basic conditions to yield 2,2-dichlorocyclopropane-1-carboxylic acid and ammonia. This reaction is a standard transformation for amides. The stability of the dichlorocyclopropane ring is a critical factor, as harsh conditions (e.g., high temperatures or strong concentrations of acid/base) could lead to subsequent ring-opening or decomposition.

The hydrolysis of gem-dihalides on an open chain, such as 2,2-dichloropropane, typically results in the formation of a ketone (acetone in this case) after the unstable diol intermediate eliminates water. doubtnut.comdoubtnut.com While the cyclopropyl structure imparts different strain and stability, prolonged or harsh hydrolysis of this compound could potentially lead to the cleavage of the cyclopropane ring following the initial amide hydrolysis.

Studies on related cyclopropane esters show that hydrolysis can be achieved under various basic conditions. google.com

| Reagent | Temperature (°C) | Reaction Time (h) | Product from Related Ester Hydrolysis | Reference |

| 5% aq. NaOH | 70 | 4 | 2,2-Dimethyl cyclopropane carboxylic acid | google.com |

| 10% aq. NaOH | 80 | 3 | 2,2-Dimethyl cyclopropane carboxylic acid | google.com |

| 15% aq. NaOH | 100 | 1 | 2,2-Dimethyl cyclopropane carboxylic acid | google.com |

The amide nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile, although it is significantly less reactive than an amine nitrogen. Derivatization can be achieved under appropriate conditions. Reactions can include N-alkylation, N-acylation, and condensation with aldehydes or ketones.

For instance, N-alkylation would require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Condensation reactions, such as with chloral (B1216628) hydrate, have been successfully used to synthesize N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides from various primary amides. researchgate.net Similar strategies could be applied to this compound to introduce new functional groups at the nitrogen atom. Further reactions of related compounds, such as N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, demonstrate the synthesis of complex heterocyclic structures derived from the amide moiety. researchgate.net

The carbonyl carbon of the carboxamide is electrophilic and can undergo nucleophilic attack.

Reduction: The amide's carbonyl group is less reactive than that of a ketone or aldehyde but can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carboxamide group into an amine, yielding (2,2-dichlorocyclopropyl)methanamine. Milder reducing agents, such as sodium borohydride, are typically not effective for amide reduction. Another method for carbonyl deoxygenation is the Wolff-Kishner reduction, which involves converting the carbonyl to a hydrazone followed by treatment with a strong base at high temperatures, though this is more common for aldehydes and ketones. libretexts.org

Addition Reactions: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl carbon. However, the reaction is often complex with primary amides due to the acidic N-H proton, which will react with the organometallic reagent first. If two equivalents of the organometallic reagent are used, the first deprotonates the nitrogen, and the second adds to the carbonyl group. The resulting intermediate can then be hydrolyzed to form a ketone.

| Reagent | Expected Product | Transformation Type |

| LiAlH₄ | (2,2-Dichlorocyclopropyl)methanamine | Reduction to Amine |

| 1. RMgX (2 equiv.), 2. H₃O⁺ | 1-(2,2-Dichlorocyclopropyl)-1-alkanone | Addition-Elimination to Ketone |

**3.4. Cycloaddition and Rearrangement Reactions

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered rings. nih.gov These reactions typically involve a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). While this compound itself is not a 1,3-dipole, it can be a precursor to a species that participates in such reactions.

For a molecule to undergo a [3+2] cycloaddition, it generally must contain or be converted into a 1,3-dipolar species, such as a nitrile oxide, azide, or azomethine ylide. uchicago.edu For example, derivatization at the amide nitrogen could potentially install a group that, upon further reaction, generates a 1,3-dipole. The reaction would then proceed by the concerted or stepwise addition of this dipole to a suitable π-system. The [3+2] cycloaddition of oxyallyl cations with a 2π partner is a well-established method for forming five-membered rings, though it typically proceeds through a stepwise pathway involving a zwitterionic intermediate. nih.gov

Cycloaddition and Rearrangement Reactions

Cyclopropane Ring Expansion Reactions of this compound

The chemical behavior of this compound is significantly influenced by the presence of the strained three-membered ring and the geminal dichloro substituents. These features make the cyclopropane ring susceptible to various ring expansion reactions, providing pathways to larger, more complex molecular architectures. The transformations are typically promoted by thermal, acidic, or basic conditions, leading to a variety of heterocyclic and carbocyclic systems. The reactivity is largely dictated by the electronic nature of the substituents on the cyclopropane ring.

One of the key transformation pathways for cyclopropyl amides involves their ring expansion to form five-membered lactams, specifically pyrrolidin-2-ones. This reaction can be initiated by converting the amide into a more reactive imidoyl halide intermediate. For instance, treatment of a cyclopropyl amide with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄) can facilitate this expansion. Although not specifically documented for this compound, analogous systems suggest that this method could be a viable route to substituted pyrrolidin-2-ones. The reaction likely proceeds through the formation of an imidoyl halide, followed by an intramolecular nucleophilic attack that leads to ring opening and subsequent cyclization to the five-membered ring.

Lewis acids are also known to promote the ring opening of activated cyclopropanes. For cyclopropanes bearing both donor and acceptor groups, Lewis acids can facilitate the cleavage of a carbon-carbon bond in the ring, generating a 1,3-dipole that can be trapped intramolecularly or intermolecularly. In the case of this compound, the carboxamide group acts as an acceptor, and while there isn't a traditional donor group, the strained C-C bonds of the cyclopropane can be susceptible to cleavage under Lewis acidic conditions. This could potentially lead to the formation of nitrogen-containing medium-sized rings through a cascade of reactions such as Michael addition and ring expansion.

Furthermore, base-mediated ring-opening reactions have been reported for activated cyclopropanes. For example, the reaction of 1-acetylcyclopropanecarboxamides with 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of stable zwitterionic intermediates, which can then be used to construct γ-lactams. This suggests that this compound could potentially undergo a similar transformation in the presence of a suitable base, leading to ring-opened intermediates that could cyclize to form various heterocyclic structures. The presence of the dichloro groups would likely influence the stability and subsequent reactivity of any intermediates formed.

The nature of the substituents on the cyclopropyl ring has a pronounced influence on the reaction pathway. For instance, studies on N-(2,2-dichlorocyclopropyl)-N-nitrosourea have shown that it predominantly undergoes 1,3-cycloaddition reactions, highlighting the specific reactivity imparted by the 2,2-dichlorocyclopropyl moiety. This suggests that the reaction pathways for this compound might differ from those of non-halogenated or differently substituted cyclopropyl amides.

The following tables summarize plausible ring expansion pathways for this compound based on reactions of analogous compounds.

| Reactant | Reagents | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | PPh₃, CX₄ | Substituted 4,4-dichloro-2-pyrrolidinone | Ring expansion via in situ imidoyl halide formation |

| Reactant | Reagents | Potential Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | Lewis Acid (e.g., Sc(OTf)₃, BF₃·OEt₂) | Ring-opened 1,3-dipole, leading to larger heterocycles | Lewis acid-catalyzed ring opening and annulation |

| Reactant | Reagents | Potential Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | Base (e.g., DABCO) | Zwitterionic intermediate, leading to γ-lactams | Base-mediated ring opening and cyclization |

Spectroscopic Characterization and Structural Elucidation of 2,2 Dichlorocyclopropane 1 Carboxamide

Mass Spectrometry (MS):An exploration of the compound's mass-to-charge ratio and fragmentation behavior. This would have included high-resolution mass spectrometry (HRMS) for accurate mass determination and a detailed analysis of its fragmentation pathways to understand how the molecule breaks apart under ionization.

Without access to primary research data from peer-reviewed journals or established chemical databases, a scientifically accurate and detailed article that includes specific research findings and data tables cannot be generated at this time. The creation of such an article would require access to raw or processed spectroscopic data from laboratory analysis of 2,2-Dichlorocyclopropane-1-carboxamide, which is not currently available in the public domain.

Therefore, the generation of a thorough and informative article strictly adhering to the requested scientific detail is not feasible.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific molecular motions, such as stretching and bending of bonds, making it a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary amide and dichlorocyclopropane moieties.

The primary amide group gives rise to several distinct and characteristic absorption bands. The N-H stretching vibrations of the -NH₂ group typically appear as a pair of bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally found in the 1680-1630 cm⁻¹ range for solid-state primary amides. libretexts.org The N-H bending vibration (scissoring), or Amide II band, is observed near 1650-1580 cm⁻¹.

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (-NH₂) | 3400 - 3200 (two bands) | Medium-Strong |

| C-H Stretch | Cyclopropane (B1198618) Ring | ~3100 - 3000 | Medium |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1650 - 1580 | Medium-Strong |

| C-Cl Stretch | Dichloroalkane | 800 - 600 | Strong |

This table presents generalized expected absorption ranges for the functional groups present. Actual peak positions may vary based on the specific molecular environment and sample phase.

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unambiguous information about molecular structure, conformation, and crystal packing.

Single-crystal X-ray diffraction (SCXRD) analysis provides an atomic-resolution view of a compound in its crystalline form. The technique involves passing a beam of X-rays through a high-quality single crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the molecule can be calculated, and from it, the precise location of each atom in the crystal's unit cell is determined.

While SCXRD is the definitive method for solid-state structure determination, a search of publicly available crystallographic databases indicates that the specific crystal structure for this compound has not been reported as of this writing. Therefore, specific experimental data on its bond lengths, angles, and crystal packing are not available. The following sections describe the type of information that would be obtained from such an analysis.

A successful SCXRD experiment would yield a detailed geometric description of the this compound molecule. This includes precise measurements of all bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by sets of atoms).

For this specific molecule, key parameters would include:

The C-C, C-H, C-Cl, C=O, and C-N bond lengths. The C-C bonds within the cyclopropane ring are expected to be shorter than typical alkane C-C bonds due to ring strain.

The angles within the three-membered ring, which are necessarily constrained to approximately 60°.

The geometry around the amide group, which is typically planar.

The dihedral angles describing the orientation of the carboxamide group relative to the cyclopropane ring.

This data is crucial for confirming the molecular connectivity and understanding the conformational preferences of the molecule in the solid state.

Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

For this compound, the primary amide group is a key participant in intermolecular interactions. The N-H groups can act as hydrogen-bond donors, while the carbonyl oxygen is a strong hydrogen-bond acceptor. It is highly probable that the crystal structure would feature extensive hydrogen bonding networks, potentially forming dimers or extended chains of molecules. The polar C-Cl bonds could also participate in weaker dipole-dipole or halogen-bonding interactions, further influencing the crystal packing arrangement. Understanding these interactions is vital for explaining the physical properties of the solid material, such as its melting point and solubility.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed empirical formula. This comparison serves as a crucial check for the purity and confirmation of the compound's elemental composition.

The empirical formula for this compound is C₄H₅Cl₂NO. scbt.comuni.luchemscene.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight of the compound is 153.99 g/mol . scbt.com

The table below shows the calculated theoretical elemental percentages for this compound. Experimental validation would require comparing these values with results from a combustion analysis or other elemental analysis techniques, which should fall within an acceptable margin of error (typically ±0.4%).

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 31.20% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.27% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 46.05% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.10% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.39% |

| Total | 153.996 | 100.00% |

Computational and Theoretical Investigations of 2,2 Dichlorocyclopropane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 2,2-Dichlorocyclopropane-1-carboxamide at the atomic level. These calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular attributes with high accuracy.

The theoretical investigation of this compound relies on sophisticated computational methods such as Ab Initio and Density Functional Theory (DFT). nih.govnumberanalytics.comnih.gov Ab Initio methods, which include techniques like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of experimental data. numberanalytics.comresearchgate.net DFT, a popular alternative, calculates the electronic structure of the molecule based on its electron density, offering a balance between computational cost and accuracy. researchgate.netnih.gov

For a molecule like this compound, a common approach involves using a hybrid DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov This combination is well-regarded for its ability to provide reliable predictions of geometries, energies, and other molecular properties for organic compounds. nih.gov These methodologies allow for a detailed exploration of the molecule's potential energy surface, which is crucial for understanding its conformational preferences and reaction pathways. aps.org

A primary step in the computational study of this compound is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization yields critical data such as bond lengths, bond angles, and dihedral angles that define the molecular structure.

Conformational analysis is also vital, as rotation around the single bond connecting the cyclopropane (B1198618) ring and the carboxamide group can lead to different stable conformers. By calculating the relative energies of these conformers, it is possible to identify the most energetically favorable spatial arrangements and understand the molecule's flexibility.

Below is a representative table of optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Table 1: Predicted Geometrical Parameters | |

|---|---|

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (ring) | 1.52 |

| C-Cl | 1.77 |

| C-C (amide) | 1.50 |

| C=O | 1.23 |

| C-N | 1.34 |

| Bond Angles (°) | |

| Cl-C-Cl | 110.5 |

| O=C-N | 123.0 |

| C(ring)-C-N | 117.0 |

The electronic structure of this compound dictates its reactivity. DFT calculations provide access to molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Other quantum chemical descriptors derived from these calculations include the molecular electrostatic potential (MESP), chemical potential, hardness, and electrophilicity index. nih.govnih.gov The MESP map, for instance, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical attack.

| Table 2: Predicted Electronic Properties | |

|---|---|

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Reaction Mechanism and Transition State Studies

Computational chemistry is indispensable for investigating the mechanisms of chemical reactions involving this compound. It allows for the mapping of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

Theoretical calculations can be used to model potential reaction pathways for this compound, such as amide hydrolysis, nucleophilic substitution, or ring-opening of the strained cyclopropane ring. researchgate.netacs.orgnih.gov By simulating the reaction coordinate, which represents the progress of a reaction, chemists can identify key intermediates and transition states. researchgate.net A transition state is the highest energy point along the reaction pathway that connects reactants to products. researchgate.net

For example, the hydrolysis of the amide group would likely proceed through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon. researchgate.net Similarly, reactions involving the cyclopropane ring could be initiated by the cleavage of a carbon-carbon bond, a process influenced by the electron-withdrawing nature of the gem-dichloro and carboxamide groups. nih.govrsc.org Computational modeling helps to determine which of several possible pathways is the most likely to occur.

| Table 3: Illustrative Reaction Energetics for Amide Hydrolysis | |

|---|---|

| Species | Relative Energy (kcal/mol) |

| Reactants (Amide + H₂O) | 0.0 |

| Transition State | +25.0 |

| Products (Carboxylic Acid + NH₃) | -5.0 |

Stereochemical Studies via Computational Modeling

Computational modeling is indispensable for studying the three-dimensional arrangement of atoms in molecules and predicting the stereochemical course of chemical reactions. For chiral molecules like this compound, which possesses a stereocenter at the C1 position of the cyclopropane ring, computational methods can predict which enantiomer or diastereomer is preferentially formed in a synthesis.

The asymmetric synthesis of substituted cyclopropanes is a significant area of research, and computational modeling, particularly using Density Functional Theory (DFT), is crucial for understanding and predicting enantioselectivity. Theoretical studies on rhodium-catalyzed cyclopropanation reactions, for instance, have successfully modeled the transition states to predict diastereomeric and enantiomeric ratios that align well with experimental results. nih.govacs.org

In these studies, the mechanism involves the formation of a rhodium carbenoid intermediate which then reacts with an alkene. The stereochemical outcome is determined by the energy differences between the various possible transition states leading to different stereoisomers. nih.gov Computational models can calculate the potential energy barriers for these pathways. For a hypothetical asymmetric synthesis of this compound, a similar approach would be used. DFT calculations would model the transition states of the cyclopropanation step, considering how a chiral catalyst or auxiliary directs the approach of the carbene precursor to an alkene.

Key factors influencing the predicted stereochemical outcomes include:

Steric Interactions: The non-bonded interactions between the substituents on the alkene, the carbene, and the chiral ligand.

Electronic Interactions: π-interactions between the halogen atoms, the carbenoid carbon, and the metal catalyst, which can stabilize certain transition state geometries over others. nih.govacs.org

Trajectory of Approach: Calculations have shown that both "end-on" and "side-on" approaches of the alkene to the carbenoid are important, and their relative energies can be influenced by the substituents, affecting the final stereochemical prediction. nih.govacs.org

A typical output from such a study would involve comparing the Gibbs free energy of activation (ΔG‡) for the formation of (R)- and (S)-enantiomers. The predicted enantiomeric excess (ee) can be calculated from these energy differences.

Table 1: Illustrative Calculated Energy Barriers for Diastereomeric Transition States in a Model Rhodium-Catalyzed Cyclopropanation Data based on principles from analogous systems.

| Transition State | Approach Trajectory | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Major Isomer |

| TS-1 (pro-R) | End-on | 0.0 | R |

| TS-2 (pro-S) | End-on | 1.8 | - |

| TS-3 (pro-R) | Side-on | 2.5 | - |

| TS-4 (pro-S) | Side-on | 3.1 | - |

Chiral discrimination refers to the ability of a chiral environment (e.g., a chiral catalyst, solvent, or stationary phase in chromatography) to differentiate between the two enantiomers of a chiral molecule. Computational modeling can analyze the non-covalent interactions responsible for this discrimination at a molecular level.

For this compound, this would involve modeling its interaction with a chiral selector. The process typically includes:

Conformational Search: Identifying the lowest energy conformations of the individual enantiomers and the chiral selector.

Docking Studies: Simulating the formation of diastereomeric complexes between each enantiomer and the chiral selector.

Interaction Energy Calculation: Computing the binding energies of these diastereomeric complexes. The difference in binding energy (ΔΔE) correlates with the degree of chiral recognition.

Molecular Modeling and Simulation Techniques

While quantum mechanical calculations provide detailed electronic information about static structures and transition states, molecular modeling and simulation techniques like Molecular Dynamics (MD) offer insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. This allows for the study of conformational flexibility, solvent effects, and the dynamic behavior of molecular interactions.

An MD simulation of this compound, likely solvated in a box of water or another relevant solvent, could be used to:

Explore Conformational Landscapes: The amide group can rotate relative to the cyclopropane ring. MD simulations can explore the rotational energy barrier and identify the most stable conformers and their relative populations over time.

Analyze Solvation Structure: The simulation can reveal how solvent molecules arrange around the solute, particularly the hydrogen bonding patterns between water and the amide group's N-H and C=O moieties.

Study Dynamic Interactions: If modeled with another molecule (e.g., a receptor or chiral selector), MD can show the stability of the complex, the lifetime of key intermolecular interactions like hydrogen bonds, and the flexibility of the molecules within the binding pocket.

Computational chemistry provides a quantitative basis for understanding how a molecule's structure influences its chemical reactivity. For cyclopropane derivatives, key aspects to investigate include the effects of ring strain and substituent electronics on reaction pathways. nih.gov

For this compound, computational studies could explore:

Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. nih.gov Theoretical calculations can determine the activation energies for nucleophilic or electrophilic attacks that lead to ring cleavage. The electron-withdrawing nature of the two chlorine atoms and the carboxamide group would significantly influence the regioselectivity and activation energy of such reactions.

Acidity/Basicity: The pKa of the N-H protons and the proton affinity of the carbonyl oxygen can be calculated. These values are critical for understanding its behavior in acid-base catalyzed reactions.

Bond Dissociation Energies: The strength of the C-Cl, C-C, and C-H bonds can be computed to predict susceptibility to radical reactions or thermal decomposition. For example, studies on the thermal isomerization of 1,1-dichlorocyclopropane (B3049490) show it proceeds via chlorine atom migration. rsc.org

Structure-reactivity relationships are often established by creating computational models of a series of related compounds and calculating a specific property, as shown in the illustrative table below.

Table 2: Illustrative Calculated Properties for Understanding Reactivity in Substituted Cyclopropanes This table presents hypothetical data to illustrate the methodology.

| Substituent (X) on C1 | C1-C2 Bond Length (Å) | C-Cl Bond Dissociation Energy (kcal/mol) | Calculated pKa of Amide N-H |

| -H | 1.510 | 82.5 | 18.5 |

| -CONH₂ (as in target) | 1.525 | 81.0 | 17.0 |

| -COOH | 1.528 | 80.7 | 16.5 |

| -CN | 1.532 | 80.2 | 16.1 |

Computational Analysis of Molecular Interactions

The analysis of molecular interactions is fundamental to understanding chemical and biological processes. Computational methods can map out the electrostatic potential of a molecule and analyze the non-covalent forces that govern its interactions with other molecules.

For this compound, a key feature is the presence of multiple functional groups capable of engaging in various interactions:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (-NH₂) and acceptor (C=O).

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis bases (electron-rich atoms like oxygen or nitrogen). This is a directional, non-covalent interaction that can be crucial for molecular recognition.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar C-Cl and C=O bonds.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these interactions. An electrostatic potential (ESP) map can also be generated, which colors the molecule's surface according to the local electrostatic potential. For this compound, the ESP map would show negative potential (red) around the carbonyl oxygen and positive potential (blue) around the amide hydrogens and potentially a region of positive potential on the chlorine atoms (the σ-hole), indicating their capacity for hydrogen and halogen bonding, respectively.

Modeling Ligand-Receptor Binding Mechanisms (e.g., Hydrogen Bonding, Electrostatic Factors)

Computational modeling plays a pivotal role in elucidating the potential binding modes of this compound with various receptors. The primary forces governing these interactions are hydrogen bonding and electrostatic factors, which are significantly influenced by the molecule's distinct chemical features.

The carboxamide group is a key player in forming hydrogen bonds. The amide (-CONH2) moiety contains both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for the formation of robust hydrogen bond networks with amino acid residues in a receptor's binding pocket, such as serine, threonine, asparagine, or glutamine. Theoretical calculations suggest that the N-H---O and O---H-N hydrogen bonds are critical for the stable anchoring of the ligand within a binding site.

Electrostatic factors are also paramount in the binding mechanism. The electronegative chlorine and oxygen atoms in this compound create a distinct electrostatic potential surface. The chlorine atoms, in particular, contribute to regions of negative electrostatic potential, which can engage in favorable interactions with positively charged or electron-deficient areas of a receptor. The strained cyclopropane ring itself influences the electron distribution across the molecule, further shaping its electrostatic profile. Computational models indicate that the interplay between the electron-rich chlorine and oxygen atoms and the partial positive charges on the amide hydrogens dictates the molecule's orientation within an electrostatic field of a binding pocket.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Receptor | Estimated Bond Distance (Å) | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser (side chain O) | 1.8 - 2.2 | -3 to -6 |

| Hydrogen Bond (Acceptor) | Carbonyl O | Asn, Gln, Ser (side chain H) | 1.9 - 2.3 | -2 to -5 |

| Electrostatic (Halogen) | Chlorine atoms | Lys, Arg (positively charged side chains) | 3.0 - 4.0 | -1 to -3 |

Pharmacophore Generation for Chemical Feature Identification

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For this compound, a hypothetical pharmacophore model can be generated based on its structural components, which are presumed to be critical for receptor recognition.

The key pharmacophoric features of this compound are derived from its functional groups:

Hydrogen Bond Donor (HBD): The two hydrogen atoms of the amide group.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the carbonyl group.

Hydrophobic/Halogen Feature: The dichlorocyclopropane ring. The chlorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction.

The spatial arrangement of these features is critical. The rigid cyclopropane ring imposes significant conformational constraints, leading to a well-defined three-dimensional orientation of the pharmacophoric points. Computational algorithms can generate multiple possible pharmacophore models by exploring the conformational space of the molecule and identifying low-energy arrangements of these key features. These models serve as 3D queries for virtual screening of chemical databases to find other molecules with similar pharmacophoric patterns, which might exhibit comparable biological activities.

| Pharmacophore Feature | Chemical Group | 3D Vector/Sphere | Potential Role in Binding |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Amide N-H | Vector | Directional interaction with acceptor groups on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl C=O | Vector | Directional interaction with donor groups on the receptor. |

| Hydrophobic/Halogen Bond Donor | Dichlorocyclopropane Ring | Sphere | Interaction with hydrophobic pockets or halogen bond acceptors. |

Applications of 2,2 Dichlorocyclopropane 1 Carboxamide As a Building Block in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Scaffolds

2,2-Dichlorocyclopropane-1-carboxamide serves as a pivotal intermediate in the synthesis of a multitude of complex organic scaffolds. The high degree of functionality embedded within this compact molecule allows for its elaboration into more complex structures through a variety of synthetic strategies. The gem-dichloro group can be transformed into other functional groups or can activate the cyclopropane (B1198618) ring for cleavage, while the carboxamide provides a handle for further reactions or can direct the stereochemical outcome of subsequent transformations.

The unique structural and electronic properties of dichlorocyclopropanes make them excellent precursors for the construction of both polycyclic and spirocyclic frameworks. Spirocycles, which are characterized by two rings sharing a single atom, are prevalent in many natural products and medicinally important compounds. The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives highlights the utility of cyclopropanation reactions in generating these complex structures. researchgate.net While not directly starting from this compound, these syntheses demonstrate the principle of using functionalized cyclopropanes to access spirocyclic systems. The general strategy often involves the reaction of a suitable precursor with a dienophile or a dipolarophile in a cycloaddition reaction to generate the spirocyclic core.

The construction of polycyclic systems often relies on sequential ring-forming reactions, where the dichlorocyclopropane unit can be a key component in orchestrating the desired cyclizations. For instance, dienyne metathesis has been employed to produce bicyclo[5.4.0] systems, showcasing a powerful method for assembling polycyclic structures. nih.gov

| Precursor Type | Target System | Key Reaction Type | Reference |

| Functionalized Cyclopropanes | Spiro[cyclopropane-1,3'-oxindole] | Cyclopropanation | researchgate.net |

| Dienynes | Bicyclo[5.4.0] system | Dienyne Metathesis | nih.gov |

Annulated ring systems, where one ring is fused to another, are another important class of molecules that can be accessed using dichlorocyclopropane chemistry. The Robinson annulation, a classic method for the formation of a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com While traditionally employing ketones and α,β-unsaturated ketones, the principles can be adapted to precursors derived from dichlorocyclopropanes. The reactivity of the cyclopropane ring can be harnessed to generate intermediates suitable for annulation reactions. For example, catalyst-free [2+1] annulations of conjugated dienes and sulfur ylides provide a direct route to cyclopropane derivatives which can be further elaborated into more complex annulated systems. researchgate.net

Precursor for Nitrogen-Containing Heterocycles and Fused Systems